molecular formula C5H9IO3 B8546482 Iodomethyl 2-(methyl)ethyl carbonate

Iodomethyl 2-(methyl)ethyl carbonate

Cat. No.: B8546482
M. Wt: 244.03 g/mol
InChI Key: DRMFVCDZBSYDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethyl 2-(methyl)ethyl carbonate is an iodinated alkyl carbonate with the molecular formula C₅H₉IO₃ and an approximate molecular weight of 228.03 g/mol. Such compounds are typically utilized as intermediates in organic synthesis, particularly in alkylation reactions, due to the iodide's role as a leaving group. The carbonate group may confer enhanced stability compared to simpler alkyl iodides, balancing reactivity with controlled degradation under specific conditions.

Properties

Molecular Formula

C5H9IO3

Molecular Weight

244.03 g/mol

IUPAC Name

iodomethyl propyl carbonate

InChI

InChI=1S/C5H9IO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3

InChI Key

DRMFVCDZBSYDQM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Groups

Dimethyl Carbonate (DMC)
  • Molecular Formula : C₃H₆O₃ | CAS : 616-38-6 | MW : 90.08 g/mol
  • Reactivity : Moderate; used as a green solvent and methylating agent via transesterification or hydrolysis .
  • Key Difference : Lacks halogen substituents, making it less reactive in nucleophilic substitutions compared to iodinated analogs like the target compound.
Iodomethane (Methyl Iodide)
  • Molecular Formula : CH₃I | CAS : 74-88-4 | MW : 141.94 g/mol
  • Reactivity : High; a potent methylating agent due to the iodide leaving group. However, it is volatile and light-sensitive .
  • Key Difference : The absence of a carbonate ester in iodomethane reduces its stability, limiting its utility in controlled reactions.
Bicyclic Iodomethyl Esters (e.g., PBLL1149)
  • Example : Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 2288708-53-0)
  • Structure : Incorporates a rigid bicyclic framework with an iodomethyl group.
  • Applications : Used as pharmaceutical building blocks due to their steric and electronic properties .

Stability and Decomposition

Diethyl Carbonate (DEC)
  • Molecular Formula : C₅H₁₀O₃ | CAS : 105-58-8 | MW : 118.13 g/mol
  • Stability : Hydrolyzes slowly in aqueous environments, making it suitable for prolonged reactions .
  • Contrast : The iodomethyl group in the target compound likely increases susceptibility to hydrolysis or thermal decomposition, releasing iodine-containing byproducts.
Methyl (2,2-Dimethoxyethyl)carbamate
  • Stability: Stable under recommended storage conditions but may release hazardous gases (e.g., CO, NOₓ) upon decomposition .
  • Relevance : While a carbamate, its decomposition behavior highlights risks associated with heteroatom-containing compounds, suggesting similar precautions for iodomethyl carbonates.
Dimethyl Carbonate (DMC)
  • Synthesis: Produced via CO₂ and methanol reactions over catalysts like Zr-doped CeO₂ nanorods .
  • Applications : Green solvent, lithium-ion battery electrolyte, and methylating agent .
Iodomethyl 2-(Methyl)Ethyl Carbonate
  • Inferred Synthesis: Likely involves halogenation of a preformed carbonate ester or transesterification with iodomethanol.
  • Potential Applications: Alkylation agent in pharmaceuticals, agrochemicals, or polymer chemistry, leveraging the iodide's leaving-group ability.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula CAS Molecular Weight (g/mol) Reactivity Stability Applications
This compound C₅H₉IO₃ N/A 228.03 High (alkylation) Sensitive to moisture/heat Organic synthesis intermediate
Dimethyl Carbonate C₃H₆O₃ 616-38-6 90.08 Moderate Stable Solvent, methylation
Iodomethane CH₃I 74-88-4 141.94 Very High Light-sensitive, volatile Methylating agent
Methyl 3-(iodomethyl)bicyclo... C₈H₁₁IO₂ 2288708-53-0 254.07 Moderate Bicyclic stability Pharmaceutical building block

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.